8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a diethylamino group, a hydroxy group, and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with diethylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as using eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the diethylamino group but shares the chromene core.
8-Chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure with a chloro substituent instead of a methyl group.
Uniqueness
8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the diethylamino group, which enhances its solubility and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C18H23NO3 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H23NO3/c1-4-19(5-2)10-12-9-15-13-7-6-8-14(13)18(21)22-17(15)11(3)16(12)20/h9,20H,4-8,10H2,1-3H3 |
InChI Key |
PJFGALVJZDKXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C(=C1O)C)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
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